(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

Catalog No.
S520483
CAS No.
196309-76-9
M.F
C13H15NO2S
M. Wt
249.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

CAS Number

196309-76-9

Product Name

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

IUPAC Name

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+

InChI Key

VHKZGNPOHPFPER-ONNFQVAWSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N

Solubility

Soluble in DMSO, not in water

Synonyms

3-((4-(1,1-dimethylethyl)phenyl)sulfonyl)-2-propenenitrile, BAY 11-7083, BAY 11-7085, BAY 117085, BAY-11-7083, BAY-117085

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N

Description

The exact mass of the compound (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile is 249.08235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of IkappaB Kinase (IKK) and NF-kappaB Activation

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile acts as an irreversible inhibitor of I kappa B kinase (IKK), an enzyme crucial for the activation of the NF-kappaB signaling pathway [1]. This pathway plays a key role in regulating inflammation, immune response, and cell survival. By inhibiting IKK, (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile prevents the activation of NF-kappaB, thereby offering potential for developing anti-inflammatory drugs [1].

[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile.

Potential Therapeutic Applications

The anti-inflammatory properties of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile have led to research on its potential therapeutic applications in various diseases with an inflammatory component. These include:

  • Autoimmune diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1].
  • Neurodegenerative diseases: Studies suggest it may have neuroprotective effects by reducing inflammation in the brain [2].

[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile. [2] Note that further research is needed to confirm these potential applications.

Other Areas of Investigation

Research is ongoing to explore the potential of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile in other areas, including:

  • Cancer: Studies suggest it may induce cell death in cancer cells [1].
  • Antibacterial activity: Some research indicates potential antibacterial properties [1].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

249.08235

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile

Dates

Modify: 2023-08-15
1: Relic B, Charlier E, Deroyer C, Malaise O, Neuville S, Desoroux A, Gillet P, de Seny D, Malaise MG. BAY 11-7085 induces glucocorticoid receptor activation and autophagy that collaborate with apoptosis to induce human synovial fibroblast cell death. Oncotarget. 2016 Apr 26;7(17):23370-82. doi: 10.18632/oncotarget.8042. PubMed PMID: 26993765; PubMed Central PMCID: PMC5029633.
2: Berger N, Ben Bassat H, Klein BY, Laskov R. Cytotoxicity of NF-kappaB inhibitors Bay 11-7085 and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines. Exp Hematol. 2007 Oct;35(10):1495-509. PubMed PMID: 17889719.
3: Nasu K, Nishida M, Ueda T, Yuge A, Takai N, Narahara H. Application of the nuclear factor-kappaB inhibitor BAY 11-7085 for the treatment of endometriosis: an in vitro study. Am J Physiol Endocrinol Metab. 2007 Jul;293(1):E16-23. PubMed PMID: 16896168.
4: Relic B, Benoit V, Franchimont N, Kaiser MJ, Hauzeur JP, Gillet P, Merville MP, Bours V, Malaise MG. Peroxisome proliferator-activated receptor-gamma1 is dephosphorylated and degraded during BAY 11-7085-induced synovial fibroblast apoptosis. J Biol Chem. 2006 Aug 11;281(32):22597-604. PubMed PMID: 16766531.
5: Hernández-Gutierrez S, García-Peláez I, Zentella-Dehesa A, Ramos-Kuri M, Hernández-Franco P, Hernández-Sánchez F, Rojas E. NF-kappaB signaling blockade by Bay 11-7085 during early cardiac morphogenesis induces alterations of the outflow tract in chicken heart. Apoptosis. 2006 Jul;11(7):1101-9. PubMed PMID: 16699956.
6: Cory AH, Cory JG. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism. Adv Enzyme Regul. 2005;45:85-93. PubMed PMID: 16129475.
7: Relic B, Benoit V, Franchimont N, Ribbens C, Kaiser MJ, Gillet P, Merville MP, Bours V, Malaise MG. 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. J Biol Chem. 2004 May 21;279(21):22399-403. PubMed PMID: 15004016.
8: Zou L, Sato N, Attuwaybi BO, Kone BC. Delayed administration of alpha-melanocyte-stimulating hormone or combined therapy with BAY 11-7085 protects against gut ischemia-reperfusion injury. Shock. 2003 Nov;20(5):469-75. PubMed PMID: 14560113.

Explore Compound Types